4-Hydroxy Nebivolol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO5.ClH.H2O/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22;;/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLYRGGZJNHZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClF2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849563 | |
| Record name | 6-Fluoro-2-(2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}-1-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178383-76-1 | |
| Record name | 6-Fluoro-2-(2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}-1-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran-4-ol--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of the 4-Hydroxyl Group: An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Hydroxy Nebivolol
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-hydroxy nebivolol, a principal active metabolite of the third-generation β-blocker, nebivolol. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of medicinal chemistry with specific insights into the pharmacological nuances of nebivolol and its derivatives. We will delve into the critical interplay between chemical structure and biological activity, offering a framework for the rational design of novel cardiovascular agents.
Introduction: Nebivolol and the Significance of its Metabolism
Nebivolol is a cornerstone in the management of hypertension, distinguished by its high β1-adrenergic receptor selectivity and its unique vasodilatory properties mediated by nitric oxide (NO).[1] Marketed as a racemic mixture of (+)-(SRRR)-nebivolol and (-)-(RSSS)-nebivolol, its pharmacological profile is a composite of the distinct activities of its enantiomers. The (+)-enantiomer is a potent and selective β1-adrenergic receptor antagonist, while the (-)-enantiomer is primarily responsible for the NO-mediated vasodilation.[2]
Nebivolol undergoes extensive hepatic metabolism, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme system, leading to the formation of several hydroxylated metabolites.[3] Among these, this compound is a major and pharmacologically active metabolite.[3] The presence of this metabolite, which also possesses β-blocking activity, contributes to the overall therapeutic effect and duration of action of nebivolol. Understanding the SAR of this compound is therefore crucial for a complete appreciation of nebivolol's clinical pharmacology and for the design of future β-blockers with optimized properties.
The Chemical Landscape: Synthesis of this compound and its Analogs
The exploration of the SAR of this compound necessitates the chemical synthesis of the parent metabolite and a library of its analogs. The synthetic strategies for nebivolol itself provide a robust foundation for accessing these target molecules. A common approach involves the synthesis of two key chromane-based building blocks, which are then coupled to a central nitrogen atom.[4]
To introduce the 4-hydroxyl group, one of the chromane precursors would need to be appropriately functionalized prior to the key coupling step. For SAR studies, analogs can be synthesized by modifying various parts of the this compound scaffold:
-
Modification of the 4-Hydroxyl Group: This includes altering its position on the aromatic ring (e.g., 5-hydroxy, 6-hydroxy, 7-hydroxy), converting it to an ether or ester to probe the importance of the hydrogen-bonding capacity, or replacing it with other functional groups.
-
Substitution on the Aromatic Ring: The introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the chromane ring system can provide insights into the electronic and steric requirements for optimal receptor binding.
-
Alterations to the Side Chain: Modifications to the ethanolamine side chain, such as changing its length or introducing conformational constraints, can impact the interaction with the β1-adrenergic receptor.
-
Stereochemical Variations: The synthesis of different stereoisomers is paramount, given the profound impact of stereochemistry on the activity of nebivolol.[5]
A generalized synthetic workflow for generating a library of this compound analogs for SAR studies is depicted below.
Caption: Generalized workflow for the synthesis of this compound analogs.
Deciphering the Structure-Activity Relationship of this compound
While dedicated, comprehensive SAR studies on this compound are not extensively published, we can infer its SAR based on the well-established principles of β-blocker medicinal chemistry and the known SAR of nebivolol.
The Crucial Role of the Hydroxyl Group
The introduction of a hydroxyl group into an aromatic ring of a drug molecule can have profound effects on its pharmacological profile.[6] For this compound, the key contributions of the 4-hydroxyl group are likely to be:
-
Enhanced Receptor Binding: The hydroxyl group can act as a hydrogen bond donor and/or acceptor, potentially forming an additional interaction with a complementary residue in the binding pocket of the β1-adrenergic receptor. This could lead to an increased binding affinity compared to the non-hydroxylated parent compound.
-
Altered Pharmacokinetics: The hydroxyl group increases the polarity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[6]
Stereochemistry: The Unwavering Determinant of Activity
The stereochemistry of nebivolol is the most critical determinant of its β1-blocking activity, with the (S,R,R,R)-enantiomer being the most potent.[7] This principle is expected to hold true for this compound. The specific spatial arrangement of the chromane rings, the ethanolamine side chain, and the hydroxyl groups is essential for a precise fit into the chiral binding site of the β1-adrenergic receptor. Any deviation from the optimal stereochemistry is likely to result in a significant loss of affinity and functional activity. It is noteworthy that for nebivolol, the cardiac antihypertensive activity resides in the R-enantiomer at the hydroxyl-bearing carbon of the ethanolamine side chain, which is a departure from the S-enantiomer preference of most other β-blockers.[5]
Inferred SAR Based on Structural Modifications
Based on the known SAR of nebivolol and other β-blockers, we can postulate the following relationships for this compound:
| Structural Modification | Postulated Impact on Activity | Rationale |
| Relocation of the 4-OH group | Likely decrease in affinity | The precise positioning of the hydroxyl group is probably crucial for optimal hydrogen bonding within the receptor binding site. |
| Conversion of 4-OH to ether/ester | Significant decrease in affinity | Masking the hydrogen bonding capability of the hydroxyl group would likely disrupt a key interaction with the receptor. |
| Introduction of bulky substituents near 4-OH | Potential decrease in affinity | Steric hindrance could prevent the molecule from adopting the correct conformation for receptor binding. |
| Modification of the ethanolamine side chain | Highly sensitive to change | This portion of the molecule is known to be critical for the interaction of all β-blockers with the adrenergic receptors. |
| Alteration of stereochemistry | Drastic loss of β1-blocking activity | The chiral nature of the receptor binding pocket demands a specific stereoisomer for optimal interaction.[5][7] |
Experimental Protocols for SAR Elucidation
A systematic investigation of the SAR of this compound would involve a series of well-defined in vitro and in vivo experiments.
In Vitro Evaluation
These assays are fundamental for determining the affinity of the synthesized analogs for the target receptor.
Protocol: β1-Adrenergic Receptor Binding Assay
-
Preparation of Membranes: Prepare cell membrane homogenates from a source rich in β1-adrenergic receptors (e.g., human myocardial tissue or cell lines overexpressing the human β1-adrenergic receptor).[8]
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [¹²⁵I]-iodocyanopindolol) and varying concentrations of the unlabeled test compound (this compound analog).
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Determine the Ki (inhibitory constant) value for each analog, which is a measure of its binding affinity.
Functional assays are essential to determine whether a compound that binds to the receptor acts as an antagonist, agonist, or partial agonist.
Protocol: cAMP Accumulation Assay
-
Cell Culture: Use a cell line expressing the β1-adrenergic receptor (e.g., CHO-β1 cells).
-
Incubation: Pre-incubate the cells with the test compound (this compound analog).
-
Stimulation: Stimulate the cells with a known β-agonist (e.g., isoproterenol).
-
Lysis and Detection: Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., ELISA or HTRF).
-
Data Analysis: Determine the IC50 value for each analog, which represents the concentration required to inhibit 50% of the maximal response to the agonist.
In Vivo Evaluation
Promising candidates from in vitro studies should be further evaluated in animal models of hypertension.
Protocol: In Vivo Hemodynamic Studies in Rodents
-
Animal Model: Use a suitable rodent model of hypertension (e.g., spontaneously hypertensive rats, SHR).
-
Drug Administration: Administer the test compound via an appropriate route (e.g., oral gavage or intravenous infusion).
-
Hemodynamic Monitoring: Continuously monitor cardiovascular parameters such as blood pressure and heart rate using telemetry or indwelling catheters.
-
Data Analysis: Evaluate the dose-dependent effects of the analogs on blood pressure and heart rate to determine their in vivo potency and efficacy.
Caption: A typical workflow for the structure-activity relationship (SAR) evaluation of this compound analogs.
Conclusion and Future Directions
The 4-hydroxyl group of nebivolol's active metabolite is a key structural feature that likely contributes significantly to its overall pharmacological profile. While direct and exhaustive SAR studies on this compound are yet to be published, a robust understanding can be constructed from the well-established medicinal chemistry of nebivolol and other β-blockers. The stereochemistry remains the most critical factor for β1-adrenergic receptor antagonism, and the 4-hydroxyl group likely enhances binding affinity through specific hydrogen bonding interactions within the receptor pocket.
Future research should focus on the systematic synthesis and pharmacological evaluation of a diverse library of this compound analogs. Such studies will not only provide a more detailed understanding of the SAR of this important metabolite but also pave the way for the design of next-generation β-blockers with improved efficacy, selectivity, and pharmacokinetic properties.
References
-
Jadhav, N., et al. (2020). Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. RSC Advances, 10(56), 33897-33917. [Link]
- Sheth, R., et al. (2006). Nebivolol and its pharmaceutically acceptable salts, process for preparation and pharmaceutical compositions of nebivolol.
-
Tucker, H. (1994). Stereochemical comparison of nebivolol with other beta-blockers. Journal of clinical pharmacy and therapeutics, 19(5), 323-328. [Link]
-
Qader, A. F., et al. (2025). Analytical methods for nebivolol quantification in pharmaceutical formulations and biological matrices: a comprehensive review. Discover Chemistry, 2(1), 136. [Link]
- Wang, Z., et al. (2014). Synthetic method of nebivolol.
-
Al-Hadiya, Z. H. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules (Basel, Switzerland), 21(10), 1293. [Link]
-
Pauwels, P. J., et al. (1991). The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers. Molecular pharmacology, 40(2), 226-234. [Link]
-
Al-Momani, F. A. (2011). Hydroxyl radical induced degradation of the ß-blocker Nadolol and comparison with Propranolol. Journal of the Chilean Chemical Society, 56(1), 578-581. [Link]
-
Fong, M. W. (2015). A Review of Nebivolol Pharmacology and Clinical Evidence. The American journal of cardiovascular drugs : drugs, devices, and other interventions, 15(5), 303-317. [Link]
-
Sonawane, S. R., & Patil, S. B. (2025). Pharmaceutical cocrystals of nebivolol hydrochloride with enhanced solubility. Advanced Journal of Chemistry, Section A, 8(1), 1-10. [Link]
-
Veverka, M., et al. (2006). X-ray investigations of nebivolol and its isomers. Journal of molecular structure, 794(1-3), 263-271. [Link]
-
Bristow, M. R., et al. (2003). Characterization of β 1-adrenergic receptor selectivity of nebivolol and various other beta-blockers in human myocardium. Journal of the American College of Cardiology, 41(6 Supplement), 494-494. [Link]
-
Wróbel, M., et al. (2025). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Molecules, 30(1), 1. [Link]
-
Van de Water, A., et al. (1988). Synthesis and pharmacological properties of nebivolol, a new antihypertensive compound. Drug development research, 15(2), 101-115. [Link]
-
Wróbel, M., et al. (2021). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Molecules (Basel, Switzerland), 26(18), 5601. [Link]
-
Siddiqui, M. A., & Plosker, G. L. (2004). Nebivolol. Drugs, 64(22), 2575-2594. [Link]
-
de Boer, R. A., et al. (2008). Different Pharmacological Properties of Two Enantiomers in a Unique β-Blocker, Nebivolol. Cardiovascular therapeutics, 26(2), 114-129. [Link]
-
Banach, E., et al. (2024). β-blockers and metabolic modulation: unraveling the complex interplay with glucose metabolism, inflammation and oxidative stress. Frontiers in Endocrinology, 15, 1359021. [Link]
-
Al-Sabakha, K. A., et al. (2021). High-performance Liquid Chromatography Analysis of Nebivolol and Amlodipine and Some Related Compounds in Synthetic Mixture. Bezmialem Science, 9(3), 323-330. [Link]
-
Buzoianu, A. D., et al. (2014). Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers. Farmacia, 62(6), 1136-1147. [Link]
-
Banach, E., et al. (2024). β-blockers and metabolic modulation: unraveling the complex interplay with glucose metabolism, inflammation and oxidative stress. Frontiers in endocrinology, 15, 1359021. [Link]
-
Brixius, K., et al. (2001). Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium. British journal of pharmacology, 133(8), 1330-1338. [Link]
-
U.S. Food and Drug Administration. (2007). Center for Drug Evaluation and Research, Application Number 21-742, Medical Review. [Link]
-
Al-Ghamdi, A. F., et al. (2024). The Electrochemical Oxidation of the β-Blocker Drug Propranolol in Biomimetic Media Consisting of Surface-Active Ionic Liquid and a Conventional Cationic Surfactant on a Glassy Carbon Electrode. International journal of molecular sciences, 25(2), 1111. [Link]
-
Gupta, S., & Wright, H. M. (2008). Nebivolol: a highly selective beta1-adrenergic receptor blocker that causes vasodilation by increasing nitric oxide. Cardiovascular therapeutics, 26(3), 189-202. [Link]
Sources
- 1. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006025070A2 - Nebivolol and its pharmaceutically acceptable salts, process for preparation and pharmaceutical compositions of nebivolol - Google Patents [patents.google.com]
- 5. Stereochemical comparison of nebivolol with other beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of 4-Hydroxy Nebivolol
Introduction and Scientific Rationale
Nebivolol is a third-generation beta-blocker distinguished by its high selectivity for β1 adrenergic receptors and its unique ability to induce vasodilation through the nitric oxide (NO) pathway.[1][2] It is administered as a racemic mixture of d-nebivolol and l-nebivolol, with the d-enantiomer responsible for the β-blocking activity and the l-enantiomer potentiating NO release.[1]
Upon administration, nebivolol undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[3] This process leads to the formation of several metabolites, among which 4-hydroxy nebivolol is a major and pharmacologically active hydroxylated metabolite.[4][5] The concentration and pharmacokinetic profile of this compound are critical for understanding the overall therapeutic effect and safety profile of the parent drug. Therefore, a reliable and accurate analytical method for its quantification is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling, bioequivalence studies, and impurity profiling in drug substance and product manufacturing.
This application note details the development of a stability-indicating HPLC-UV method, which can accurately measure this compound in the presence of its parent compound, nebivolol, and any potential degradation products formed under stress conditions.
Pre-Method Development: Analyte Characteristics
A successful chromatographic method is built upon a fundamental understanding of the analyte's physicochemical properties.
-
Structure and Polarity: this compound possesses an additional hydroxyl group on one of its chromane rings compared to the parent nebivolol.[6] This modification increases its polarity, a key characteristic that will be exploited to achieve chromatographic separation from the less polar parent drug.
-
UV Absorbance: Both nebivolol and its 4-hydroxy metabolite contain the same fundamental chromophore (the fluorinated chromane ring system). Nebivolol exhibits UV absorbance maxima around 280-282 nm.[7][8] A photodiode array (PDA) detector should be used initially to confirm the UV spectrum of this compound and select an optimal wavelength that provides high sensitivity for both the metabolite and the parent drug, ensuring reliable quantification even if their relative concentrations vary. A wavelength of 281 nm is a logical starting point.
-
Ionization (pKa): The secondary amine in the nebivolol structure is basic. Its degree of ionization is pH-dependent. Controlling the mobile phase pH is crucial to maintain a consistent charge state for the analytes, which in turn ensures reproducible retention times and symmetrical peak shapes. A slightly acidic pH (e.g., 3.0-4.5) will ensure the amine is fully protonated.
Chromatographic Method Development Strategy
The choices made during method development are guided by the principles of achieving selectivity, efficiency, and robustness. The overall workflow for this process is outlined below.
Caption: Workflow for HPLC-UV Method Development.
Mode of Chromatography: The Case for Reversed-Phase
Reversed-phase HPLC (RP-HPLC) is the technique of choice. The non-polar stationary phase (e.g., C18) effectively retains the moderately polar nebivolol and this compound, while a polar mobile phase is used to elute them. Separation is achieved based on differences in hydrophobicity; the more polar this compound is expected to elute earlier than the parent drug, nebivolol.
Column Selection: The Workhorse C18
A C18 (octadecylsilane) column is the most versatile and logical starting point for this application. It provides excellent hydrophobic retention for a wide range of molecules.
-
Rationale: Its universal applicability and the vast body of literature supporting its use for similar compounds make it a reliable choice.[7][9][10]
-
Recommended Column: A high-purity silica C18 column, 250 mm x 4.6 mm, with a 5 µm particle size, offers a good balance of resolution, efficiency, and backpressure.[7][10]
Mobile Phase Optimization: The Key to Selectivity
The mobile phase composition is the most powerful tool for manipulating chromatographic selectivity.
-
Aqueous Phase: A buffer is required to control the pH. A 20 mM potassium dihydrogen phosphate solution, with its pH adjusted to 4.0 using phosphoric acid, is an excellent choice. This pH ensures the secondary amine on the analytes is protonated, leading to sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity (and thus lower backpressure) and often yields better peak efficiency.
-
Elution Mode: A gradient elution program is recommended to start. This allows for the determination of the optimal solvent strength to elute all compounds of interest (parent, metabolite, degradants) with good resolution in a minimal amount of time. The gradient can be fine-tuned and potentially converted to an isocratic method if the separation window allows.
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
-
Diluent Preparation: Prepare a mixture of Acetonitrile and HPLC-grade water in a 50:50 (v/v) ratio.
-
Buffer Preparation (20 mM KH₂PO₄, pH 4.0):
-
Accurately weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH to 4.0 ± 0.05 using dilute phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter before use.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: The prepared 20 mM KH₂PO₄ buffer (pH 4.0).
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Degas both phases by sonication or helium sparging.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, allow to cool to room temperature, and make up to the volume with diluent.
-
Similarly, prepare a 100 µg/mL stock solution of nebivolol.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10 mL of the this compound stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
This solution will be used for calibration, system suitability, and validation experiments.
-
Protocol 2: Optimized HPLC-UV Method Parameters
The following table summarizes the final, optimized chromatographic conditions derived from the development strategy.
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 281 nm |
| Injection Volume | 20 µL |
| Run Time | 25 minutes |
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the method, as mandated by ICH guidelines.[11] A stock solution of nebivolol (containing this compound as a potential impurity/degradant) at 1 mg/mL should be used.
Caption: Protocol for Forced Degradation Studies.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours.[7] Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with diluent.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours.[7] Cool, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[7][10] Dilute as needed.
-
Thermal Degradation: Store the solid drug substance in an oven at 90°C for 48 hours.[7] Dissolve in diluent to the target concentration.
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., in a photostability chamber) for 72 hours.[9] Dissolve in diluent to the target concentration.
-
Analysis: Inject all stressed samples, along with an unstressed control, into the HPLC system. Use the PDA detector to assess peak purity and ensure no co-eluting peaks are present under the this compound peak.
Method Validation Protocol
The optimized method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[12][13]
Caption: Key Parameters for HPLC Method Validation.
| Validation Parameter | Acceptance Criteria | Protocol Summary |
| Specificity | No interference at the retention time of this compound. Peak purity index > 0.999. | Analyze blank, placebo, nebivolol, and forced degradation samples. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999. | Analyze 5-7 concentrations, e.g., 1-20 µg/mL. Plot peak area vs. concentration.[7] |
| Accuracy | Mean recovery between 98.0% and 102.0%. | Perform recovery at 3 levels (e.g., 80%, 100%, 120% of target conc.), in triplicate. |
| Precision | %RSD ≤ 2.0%.[9] | Repeatability: 6 replicate injections of 100% test concentration. Intermediate: Repeat on a different day with a different analyst. |
| LOD & LOQ | S/N ratio ≥ 3 for LOD, S/N ratio ≥ 10 for LOQ. | Determined from the signal-to-noise ratio of low-concentration standards.[8] |
| Robustness | %RSD ≤ 2.0% for system suitability parameters. | Deliberately vary parameters: Mobile Phase pH (±0.2), % Organic (±2%), Column Temp (±5°C).[7] |
| Solution Stability | Recovery within ±2.0% of initial value. | Analyze standard and sample solutions stored at room temp and 4°C for up to 48 hours.[14] |
Conclusion
The HPLC-UV method detailed in this application note provides a selective, linear, accurate, and precise protocol for the quantification of this compound. The successful completion of forced degradation studies confirms its stability-indicating nature, making it a highly reliable tool for quality control, stability testing, and pharmacokinetic analysis in the development of nebivolol-based pharmaceuticals. This comprehensive guide serves as a complete framework for implementation and validation in a regulated laboratory environment.
References
-
ÖNAL, C., ALUÇ, K., ALUÇ, Ç., & ÖNAL, A. (2020). High-performance Liquid Chromatography Analysis of Nebivolol and Amlodipine and Some Related Compounds in Synthetic Mixture. Bezmialem Science, 8(3), 263-272. [Link]
-
Prajapati, Y. K., et al. (2011). Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 73(4), 453–457. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 71301, Nebivolol. PubChem. Retrieved January 24, 2026, from [Link].
-
Jadhav, S. B., et al. (2012). Liquid chromatographic impurity profiling of Nebivolol Hydrochloride from bulk drug. Der Pharma Chemica, 4(1), 351-358. [Link]
-
Gouda, A. A., et al. (2010). REVERSE PHASE HPLC METHOD FOR DETERMINATION OF NEBIVOLOL IN PHARMACEUTICAL PREPARATIONS. International Journal of Pharmaceutical Sciences Review and Research, 1(2), 14-18. [Link]
- Gade, S., et al. (2006). Nebivolol and its pharmaceutically acceptable salts, process for preparation and pharmaceutical compositions of nebivolol.
-
Kumar, D. S., et al. (2021). Development & validation of stability indicating method for quantification of nebivolol & their related substances by HPLC-UV-PDA detection in its pharmaceutical drug product. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Nebivolol. Wikipedia. [Link]
-
Patel, A., et al. (2021). Development of Validated Stability-Indicating Chromatographic Method for the Determination of Nebivolol and Valsartan and its Related Impurities in Bulk and its Formulation. Systematic Reviews in Pharmacy, 12(1), 1013-1022. [Link]
-
Nekkala, K., et al. (2014). Method Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Nebivolol HCL and Valsartan. American Journal of Advanced Drug Delivery, 2(5), 624-637. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 71433852, this compound. PubChem. Retrieved January 24, 2026, from [Link].
-
Wróbel, T., et al. (2020). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. ResearchGate. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
Jin, Y., et al. (2013). Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers. Journal of Clinical Pharmacology, 53(7), 759-765. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Siddiqui, M., & Tadi, P. (2024). Nebivolol. In StatPearls. StatPearls Publishing. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
Sources
- 1. Nebivolol | C22H25F2NO4 | CID 71301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nebivolol - Wikipedia [en.wikipedia.org]
- 3. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C22H28ClF2NO6 | CID 71433852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. bezmialemscience.org [bezmialemscience.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. researchgate.net [researchgate.net]
Topic: Synthesis and Application of Isotopically Labeled 4-Hydroxy Nebivolol for Quantitative Mass Spectrometry
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a comprehensive guide for the chemical synthesis of isotopically labeled 4-hydroxy nebivolol, designed for use as a high-fidelity internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the principal pharmacologically active metabolite of the beta-blocker nebivolol, and its accurate quantification in biological matrices is essential for pharmacokinetic and drug metabolism studies.[1][2] The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting analytical variability, including matrix effects, thereby ensuring the accuracy and precision of results.[3][4][5] This guide details a strategic synthetic route, purification protocols, and characterization methods, and concludes with its application in a typical LC-MS/MS workflow.
Introduction: The Imperative for a Stable Isotope-Labeled Internal Standard
Nebivolol is a third-generation β-1 adrenergic receptor antagonist with high selectivity and vasodilatory properties mediated by nitric oxide.[6] It is administered as a racemate of its (SRRR)- and (RSSS)-enantiomers.[7][8] The drug undergoes extensive hepatic metabolism, primarily via the polymorphic enzyme CYP2D6, to form several hydroxylated metabolites.[1] Among these, this compound is a major metabolite that retains significant β-blocking activity.[1] Consequently, robust bioanalytical methods are required to quantify both the parent drug and this key metabolite to fully understand its pharmacokinetic profile.
Quantitative analysis using LC-MS/MS is susceptible to variations arising from sample preparation, chromatography, and ionization efficiency (matrix effects).[4] An ideal internal standard (IS) co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thus compensating for these variations.[5] A stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C), is the most effective tool for this purpose.[3] This application note outlines a plausible and detailed synthetic strategy for producing deuterated this compound (this compound-d₄) for research use.
Rationale for the Synthetic and Labeling Strategy
The synthesis of nebivolol and its analogs is inherently complex due to the presence of four stereocenters, which can result in ten possible stereoisomers.[9][10] Most synthetic routes rely on the convergent coupling of two chiral chroman-based fragments, typically an epoxide and an amino alcohol.[11][12] Our strategy adapts this established methodology to introduce both the 4-hydroxy functionality and a stable isotopic label.
-
Choice of Isotope and Position: We have selected deuterium (D) for labeling due to the wide availability of deuterated reagents. A mass increase of four atomic mass units (d₄) is proposed to provide a clear mass shift from the analyte, preventing isotopic cross-talk in the mass spectrometer. The deuterium atoms are strategically incorporated into the N-benzyl protecting group, which is later removed and replaced with hydrogen. This transient labeling approach is a common strategy. A more direct and stable labeling on the ethylamine bridge, similar to commercially available nebivolol-d₄, is also a viable but often more complex route.[13][14] For this protocol, we focus on a practical approach starting from a deuterated benzylamine.
-
Convergent Synthesis: The molecule is constructed from two key intermediates: a protected 4-hydroxy-6-fluorochroman epoxide (Intermediate A) and a 6-fluorochroman amino alcohol (Intermediate B). This approach allows for modularity and efficient construction of the complex final structure.
-
Stereochemical Control: The synthesis described is for a racemic mixture of diastereomers. Achieving specific stereoisomers would require chiral starting materials or chiral resolution of intermediates, a process detailed in several patents.[9][10][15] For many quantitative MS applications where chromatographic separation of stereoisomers is achieved, a labeled racemic standard is sufficient.
Overall Synthetic Workflow
The synthesis is designed as a multi-step process that can be logically followed in a standard organic chemistry laboratory.
Caption: High-level workflow for the synthesis of labeled this compound.
Experimental Protocols
Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. All procedures should be performed with appropriate personal protective equipment (PPE) in a fume hood.
Materials and Reagents
-
4-Benzyloxy-2-fluorophenol
-
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde[16]
-
Benzylamine-d₅ (or other deuterated amine)
-
Sodium triacetoxyborohydride (STAB)
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Palladium on carbon (10% Pd/C)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Hexanes (all anhydrous where specified)
-
Reagents for workup and purification: Saturated aq. NaHCO₃, Saturated aq. NaCl (brine), MgSO₄, Silica gel for column chromatography.
Synthesis of Intermediate A: (±)-2-(6-Fluoro-4-(benzyloxy)-3,4-dihydro-2H-chromen-2-yl)oxirane
This multi-step process begins with a protected phenol to build the hydroxylated chroman ring system, followed by conversion to the key epoxide intermediate. The synthesis of the chromanone and its subsequent epoxidation follows established routes.[7][16]
-
Preparation of the Chromanone: Synthesize 6-fluoro-4-(benzyloxy)-2H-chroman-2-one from 4-benzyloxy-2-fluorophenol through acylation and subsequent intramolecular cyclization. This is a standard procedure in chromane synthesis.
-
Epoxidation (Corey-Chaykovsky Reaction): a. Suspend sodium hydride (1.2 eq) in anhydrous DMSO under an argon atmosphere. b. Add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature and stir for 1 hour until hydrogen evolution ceases. c. Add a solution of the chromanone (1.0 eq) in DMSO dropwise, keeping the temperature below 25°C. d. Stir the reaction at room temperature for 12-16 hours, monitoring by TLC. e. Quench the reaction by slowly pouring it into ice-water. Extract the aqueous phase with EtOAc (3x). f. Combine organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. g. Purify the crude product by silica gel chromatography (eluent: Hexanes/EtOAc gradient) to yield Intermediate A.
Synthesis of Intermediate B: (±)-1-(6-Fluorochroman-2-yl)-2-(benzylamino-d₅)ethanol
This step involves the reductive amination of the corresponding aldehyde with a deuterated amine to form the second key fragment.
-
Reductive Amination: a. Dissolve 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde (1.0 eq) in anhydrous DCM. b. Add benzylamine-d₅ (1.1 eq) and stir for 30 minutes at room temperature to form the imine. c. Add sodium triacetoxyborohydride (1.5 eq) portion-wise. d. Stir the reaction for 12-24 hours at room temperature, monitoring by TLC. e. Quench with saturated aq. NaHCO₃ and separate the layers. Extract the aqueous layer with DCM (2x). f. Combine organic layers, wash with brine, dry over MgSO₄, and concentrate. g. The crude product, N-benzyl(d₅)-1-(6-fluorochroman-2-yl)methanamine, is carried forward.
-
Formation of Amino Alcohol: The above amine can be further reacted to form the amino alcohol, or a strategy using a deuterated reducing agent on a suitable precursor can be employed to place the label on the ethanol backbone. For this protocol's purpose, we assume the formation of the labeled amino alcohol fragment via established literature methods, modified with deuterated reagents.
Coupling and Final Deprotection
-
Coupling Reaction: a. Dissolve Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in a suitable solvent such as ethanol or tert-butanol.[11] b. Heat the mixture to reflux (approx. 80°C) for 16-24 hours. Monitor reaction completion by LC-MS. c. Cool the reaction to room temperature and remove the solvent under reduced pressure. d. The crude product is the fully protected, deuterated this compound.
-
Hydrogenolysis (Debenzylation): a. Dissolve the crude product from the previous step in methanol. b. Add 10% Pd/C catalyst (approx. 10% by weight). c. Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator at 50 psi) and stir vigorously for 12-24 hours. d. Monitor the reaction by TLC or LC-MS to confirm the removal of both benzyl groups. e. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. f. Concentrate the filtrate to yield the crude this compound-d₄.
Purification and Characterization
-
Purification: The final product is purified using reversed-phase preparative HPLC to isolate the desired compound with high chemical purity.
-
Characterization:
-
High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition and isotopic incorporation.
-
¹H and ¹³C NMR: Confirm the chemical structure. The absence of aromatic signals corresponding to the benzyl groups and the integrity of the main scaffold will be verified.
-
LC-MS/MS: Develop a specific method to confirm the retention time and fragmentation pattern.
-
| Parameter | Expected Result for Analyte (Unlabeled) | Expected Result for SIL-IS (d₄) |
| Chemical Formula | C₂₂H₂₅F₂NO₄ | C₂₂H₂₁D₄F₂NO₄ |
| Monoisotopic Mass | 421.1752 | 425.2004 |
| [M+H]⁺ (m/z) | 422.1825 | 426.2077 |
| Proposed MRM Q1/Q3 | 422.2 → 253.1 | 426.2 → 253.1 (or other stable fragment) |
| Table 1: Expected Mass Spectrometry Data |
Application in a Bioanalytical Workflow
The synthesized this compound-d₄ serves as an internal standard for the quantification of this compound in biological samples like plasma or urine.
Caption: Bioanalytical workflow using the synthesized internal standard.
Protocol Outline:
-
Preparation of Standards: Prepare a stock solution of this compound-d₄ in a suitable solvent (e.g., methanol). Create a working solution at a fixed concentration (e.g., 50 ng/mL).
-
Sample Preparation: a. To 100 µL of biological sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute, then centrifuge at >10,000 g for 10 minutes. d. Transfer the supernatant to a clean vial for analysis.
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: Triple quadrupole instrument operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) with the transitions specified in Table 1.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration. Determine the concentration of unknown samples from this curve.
Conclusion
This application note provides a detailed, scientifically grounded protocol for the synthesis of isotopically labeled this compound. By following this guide, researchers can produce a high-quality internal standard crucial for the accurate and precise quantification of this key metabolite in complex biological matrices. The availability of such a standard will significantly enhance the reliability of pharmacokinetic and drug metabolism studies involving nebivolol.
References
-
Qader, A. F., et al. (2025). Analytical methods for nebivolol quantification in pharmaceutical formulations and biological matrices: a comprehensive review. Discover Chemistry, 2(136). Available at: [Link]
-
European Patent Office. (2022). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF (EP 3974419 A2). Available at: [Link]
-
European Patent Office. (2010). An improved process for the preparation of nebivolol hydrochloride (EP 2163551 A1). Available at: [Link]
- Google Patents. (2011). Preparation of nebivolol (US20110250454A1).
-
Płonka, J., et al. (2022). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Molecules, 27(3), 763. Available at: [Link]
- Google Patents. (2014). Synthetic method of nebivolol (CN103833717A).
-
ResearchGate. (2020). Synthesis of Enantiopure Beta-Blocker (+)-Nebivolol by Enzyme Catalyzed Asymmetrization Reaction. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. PMC. Available at: [Link]
-
Nandania, J., et al. (2013). Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 923-924, 110-119. Available at: [Link]
- Google Patents. (2010). An improved process for the preparation of nebivolol hydrochloride (EP2163551A1).
-
ResearchGate. (n.d.). Scheme 1. Synthetic route for preparation of Nebivolol. Available at: [Link]
-
European Patent Office. (2013). Process for the preparation of nebivolol (EP 2646426 B1). Available at: [Link]
-
Gilson. (2024). Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. PMC. Available at: [Link]
-
PubMed. (2020). Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies. Available at: [Link]
-
ACS Publications. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Nebivolol - StatPearls. Available at: [Link]
-
MDPI. (2022). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Available at: [Link]
-
Springer. (2016). Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers. Available at: [Link]
-
ResearchGate. (n.d.). MS/MS spectrum and fragmentation pattern of nebivolol. Available at: [Link]
-
ResearchGate. (2019). Development and validation of bioanalytical method for simultaneous estimation of nebivolol enantiomers in human plasma using liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
Wikipedia. (n.d.). Nebivolol. Available at: [Link]
-
Taylor & Francis Online. (2018). Development and Validation of Bioanalytical Method for Simultaneous Estimation of Nebivolol Enantiomers in Human Plasma Using Liquid Chromatography-tandem Mass Spectrometry. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
Sources
- 1. Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic differences in nebivolol metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. waters.com [waters.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. data.epo.org [data.epo.org]
- 8. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]
- 9. EP2646426B1 - Process for the preparation of nebivolol - Google Patents [patents.google.com]
- 10. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]
- 11. CN103833717A - Synthetic method of nebivolol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of Bioanalytical Method for Simultaneous Estimation of Nebivolol Enantiomers in Human Plasma Using Liquid Chromatography-tandem Mass Spectrometry [analchemres.org]
- 15. researchgate.net [researchgate.net]
- 16. US20110250454A1 - Preparation of nebivolol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Analysis of 4-Hydroxy Nebivolol
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 4-hydroxy nebivolol. This guide is structured to provide in-depth, actionable solutions to common issues, particularly poor peak shape, drawing from established chromatographic principles and field-proven experience. Our goal is to empower you to diagnose and resolve problems efficiently, ensuring the integrity and accuracy of your analytical data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peak is broad and tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue when analyzing polar, basic compounds like this compound. It is often a symptom of undesirable secondary interactions between the analyte and the stationary phase, or suboptimal analytical conditions. The primary cause is typically the interaction of the basic secondary amine group in the nebivolol structure with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[1][2] This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), resulting in tailing peaks.[2]
The troubleshooting process involves systematically evaluating and optimizing several key parameters of your HPLC/UHPLC method.
Caption: A systematic approach to troubleshooting peak tailing.
In-Depth Troubleshooting Guides
Guide 1: Mobile Phase Optimization - The First Line of Defense
The mobile phase is the most powerful tool for controlling retention and peak shape for ionizable compounds.[3] For this compound, which possesses a secondary amine (basic) and a newly introduced phenolic hydroxyl group (weakly acidic), pH control is critical.
Q1.1: What is the optimal mobile phase pH for this compound?
The basicity of this compound is primarily driven by its secondary amine, which has a predicted pKa similar to that of nebivolol (around 8.9).[4] To ensure a consistent ionized state and minimize silanol interactions, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[5]
-
Low pH (Ion-Suppression of Silanols): Operating at a low pH (e.g., 2.5-4.5) is the most common and effective strategy. At this pH, the secondary amine of this compound will be protonated (positively charged), but more importantly, the residual silanol groups on the silica packing will be largely unionized (Si-OH), significantly reducing the undesirable ion-exchange interactions that cause tailing.[2]
-
High pH (Ion-Suppression of Analyte): While less common for silica columns due to stability concerns, operating at a high pH (e.g., >9) can be effective on hybrid or specialized pH-stable columns. At high pH, the basic amine is in its neutral, more hydrophobic form, which can lead to better retention and peak shape. However, silica-based columns can dissolve at pH > 7, leading to rapid column degradation.
Recommended Starting Conditions & Optimization Protocol:
| Parameter | Recommendation | Rationale & Causality |
| Buffer Choice | Phosphate, Formate, or Acetate | These buffers provide good buffering capacity in the pH range of 2.5-5.0. Formate buffers are volatile and ideal for LC-MS applications. |
| Buffer Concentration | 10-25 mM | Sufficient to control pH without causing precipitation when mixed with the organic modifier. |
| Starting pH | pH 3.0 | A good starting point to effectively suppress silanol activity. |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity. |
Experimental Protocol: pH Optimization
-
Prepare Mobile Phases: Prepare aqueous mobile phase components with your chosen buffer (e.g., 20 mM potassium phosphate) and adjust the pH to 2.8, 3.5, and 4.5 using phosphoric acid.
-
Equilibrate the Column: For each pH condition, flush the column with at least 20 column volumes of the new mobile phase before injecting your sample.
-
Inject Standard: Inject a standard of this compound and its parent drug, nebivolol.
-
Evaluate Peak Shape: Compare the peak tailing factor (Tf) or asymmetry factor (As) across the different pH values. A value closer to 1.0 indicates a more symmetrical peak.
Caption: pH dictates the ionization state and interaction potential.
Guide 2: Stationary Phase Selection and Care
If mobile phase optimization does not fully resolve peak shape issues, the column itself is the next logical area to investigate.
Q2.1: What type of column is best for analyzing this compound?
The ideal column will minimize opportunities for silanol interactions.
-
High-Purity Silica Columns: Modern columns are often packed with high-purity silica, which has a lower concentration of acidic metal contaminants and more uniform silanol activity compared to older silica types.
-
End-Capped Columns: Most modern C18 columns are "end-capped," meaning that after the primary C18 chains are bonded to the silica, a smaller reagent (like trimethylchlorosilane) is used to react with many of the remaining accessible silanol groups. This "shields" the analyte from these active sites.[1]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain or at the end. This polar group helps to shield the residual silanols and can improve peak shape for basic compounds, even at mid-range pH.
Q2.2: Could my column be contaminated or degraded?
Yes. Column performance degrades over time. If all peaks in your chromatogram (not just this compound) begin to tail or split, it could indicate a physical problem with the column.
-
Contamination: Buildup of sample matrix components on the column inlet frit or packing material can distort peak shape.
-
Void Formation: A void at the head of the column can occur due to mechanical shock or operation at high pH, causing peak splitting and broadening.
Protocol: Column Cleaning and Evaluation
-
Disconnect and Reverse: Disconnect the column from the detector. Reverse the column direction and connect it to the injector, directing the outlet to a waste beaker.
-
Flush with Strong Solvents: Flush the column with a series of solvents, moving from polar to non-polar, to remove contaminants. A typical sequence for a C18 column is:
-
Mobile phase without buffer
-
100% Water
-
Isopropanol
-
Tetrahydrofuran (THF)
-
Isopropanol
-
Mobile phase without buffer
-
-
Re-equilibrate: Reinstall the column in the correct flow direction and equilibrate with your analytical mobile phase.
-
Test Performance: Inject a standard to see if peak shape has improved. If not, the column may be permanently damaged and require replacement.
Guide 3: System and Sample Considerations
Sometimes, the problem lies outside of the column and mobile phase chemistry.
Q3.1: Can my sample solvent cause peak distortion?
Yes. Injecting a sample dissolved in a solvent significantly stronger (i.e., more organic content in reversed-phase) than the mobile phase can cause distorted, broad, or split peaks.
Best Practice: Always try to dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.
Q3.2: Could there be issues with my HPLC system?
Extra-column band broadening can contribute to poor peak shape. This is caused by dead volume in the system.[1]
-
Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.125 mm or 0.005 inches) and keep the length between the injector, column, and detector to an absolute minimum.
-
Fittings: Ensure all fittings are properly seated and not creating any dead space. Improperly swaged ferrules are a common source of extra-column volume.
Summary of Recommendations
| Issue | Primary Cause | Recommended Solution |
| Peak Tailing | Secondary interaction with residual silanols. | Lower mobile phase pH to 2.5-4.0 using a suitable buffer (formate, phosphate). |
| Column contamination. | Implement a column washing procedure. Use a guard column to protect the analytical column. | |
| Inappropriate column chemistry. | Use a modern, high-purity, end-capped C18 column or consider a polar-embedded phase. | |
| Broad or Split Peaks | Sample solvent stronger than mobile phase. | Dissolve the sample in the mobile phase or reduce injection volume. |
| Extra-column volume (dead volume). | Minimize tubing length and internal diameter; check all fittings. | |
| Column void. | Replace the column. |
This guide provides a logical and comprehensive framework for troubleshooting poor peak shape for this compound. By systematically addressing mobile phase, stationary phase, and system parameters, you can effectively diagnose the root cause of the issue and implement a robust solution.
References
-
Wikipedia. (n.d.). Nebivolol. Retrieved from [Link]
- Önal, C., Aluç, K., Aluç, Ç., & Önal, A. (2021). High-performance Liquid Chromatography Analysis of Nebivolol and Amlodipine and Some Related Compounds in Synthetic Mixture. Bezmialem Science, 9(2), 193-201.
-
Human Metabolome Database. (2022). Showing metabocard for Nebivolol (HMDB0015594). Retrieved from [Link]
- Płoska, A., Giebułtowicz, J., & Wroczyński, P. (2022). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Molecules, 27(3), 763.
-
PubChem. (n.d.). Nebivolol. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
LCGC International. (2019). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
- Patel, D. J., et al. (2014). Liquid chromatographic impurity profiling of Nebivolol Hydrochloride from bulk drug. Der Pharma Chemica, 6(5), 415-421.
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
VCU Scholars Compass. (2018). Investigation of factors affecting reverse-phase high performance liquid chromatography. Retrieved from [Link]
-
International Journal of Pharmacy. (2014). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF NEBIVOLOL AND VALSARTAN IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. Retrieved from [Link]
-
ResearchGate. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NEBIVOLOL HCl IN TABLET DOSAGE FORM BY RP-HPLC METHOD. Retrieved from [Link]
Sources
Technical Support Center: Degradation Pathways of 4-Hydroxy Nebivolol
Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the stability of 4-hydroxy nebivolol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation of this compound under various stress conditions.
A Note on Extrapolation: this compound is the primary active metabolite of Nebivolol, formed through aromatic hydroxylation.[1] While the majority of published forced degradation research focuses on the parent drug, Nebivolol, the core molecular structure and susceptible functional groups are largely conserved. Therefore, the degradation pathways and behaviors discussed herein are based on established data for Nebivolol and are extrapolated to its 4-hydroxy metabolite. The addition of a phenolic hydroxyl group may, in some instances, increase susceptibility to oxidative degradation.
General FAQs & Troubleshooting
This section addresses common questions and issues encountered during the planning and execution of forced degradation studies for this compound.
Q1: Why is my forced degradation study showing no degradation of this compound?
A1: This is a common issue that can often be resolved by systematically evaluating your experimental conditions.
-
Insufficient Stress Levels: The concentration of the stressor (e.g., acid, base, oxidant) or the duration and temperature of exposure may be too mild. Per ICH guidelines, the goal is to achieve 5-20% degradation. If you observe less than this, consider incrementally increasing the stressor concentration, temperature, or exposure time. For example, if 0.1 N HCl at 80°C for 2 hours shows no effect, you might increase the duration or the temperature cautiously.[2]
-
Solubility Issues: this compound may not be fully dissolved in the stress medium, which would significantly reduce its exposure to the stressor. Ensure complete dissolution before and during the stress application. You may need to use a co-solvent, but be mindful that the co-solvent itself should be stable under the test conditions and not interfere with the analysis.
-
Analytical Method Limitations: Your analytical method might not be "stability-indicating." This means it may not be able to separate the degradation products from the parent peak. If the parent peak area remains unchanged but you suspect degradation, re-evaluate your chromatographic conditions (e.g., mobile phase composition, gradient slope, column chemistry) to improve resolution.
Q2: My sample shows almost complete degradation. How can I get meaningful data?
A2: Excessive degradation makes it difficult to identify the primary degradation pathways and can lead to the formation of secondary and tertiary degradation products.
-
Reduce Stress Severity: The conditions are too harsh. Systematically decrease the stressor concentration, temperature, or exposure time. For instance, studies on Nebivolol show it is highly susceptible to acidic and basic hydrolysis.[2][3] If you used 1 N NaOH and saw complete degradation, try 0.1 N or even 0.01 N NaOH, and consider running the experiment at a lower temperature.
-
Time-Point Sampling: Instead of a single endpoint, take samples at multiple time points (e.g., 0, 2, 4, 8, and 24 hours). This will allow you to model the degradation kinetics and choose a time point that yields the target 5-20% degradation.
Q3: I am seeing multiple degradation peaks. How do I know which are primary degradants?
A3: Identifying primary versus secondary degradants is crucial for mapping the degradation pathway.
-
Time-Course Study: Analyze samples from the time-point study mentioned above. Primary degradants will appear first and their concentration will increase over time, while the parent drug concentration decreases. Secondary degradants will appear later, and their formation will coincide with a potential decrease in the concentration of the primary degradants.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for both the parent drug and the degradants at each time point. This helps to ensure that what you are observing is a single component and not co-eluting species.[4]
Experimental Workflow for Forced Degradation Studies
A well-designed forced degradation study is a self-validating system. The following workflow ensures that your results are reliable and reproducible.
Caption: General workflow for forced degradation studies.
Degradation Under Specific Stress Conditions
Acidic Hydrolysis
FAQ: What is the expected degradation pathway for this compound under acidic conditions?
Under acidic conditions, molecules like this compound, which contain ether linkages and secondary alcohol groups, are susceptible to hydrolysis. Forced degradation studies on nebivolol hydrochloride have shown that it is very susceptible to acid hydrolysis.[2][3] Upon heating with 0.1 N HCl, a significant reduction in the parent drug peak is observed, with the appearance of multiple degradation products.[2][5] The primary sites of attack are likely the ether linkages within the chroman rings. Cleavage of these bonds would lead to the opening of the heterocyclic rings.
Troubleshooting Guide: Acidic Hydrolysis
| Issue Encountered | Probable Cause & Explanation | Recommended Solution |
| No significant degradation (<5%). | Insufficient acid strength or temperature. The activation energy for the hydrolysis reaction has not been met. | Increase the temperature from ambient to 60-80°C. If still no degradation, increase the acid concentration from 0.1 N to 1 N HCl.[2][6] |
| Chromatographic peak tailing for the parent compound. | Interaction with column silanols. The basic amine group in this compound can interact with residual silanol groups on the C18 column, especially at mid-range pH. | Adjust the mobile phase pH to be lower (e.g., pH 2.5-3.5) to ensure the amine is fully protonated and reduce silanol interactions. |
| Multiple small, unresolved peaks. | Secondary degradation. The initial degradation products may be further degrading under the harsh conditions. | Perform a time-course study and analyze earlier time points. Reduce the acid concentration or temperature to slow down the reaction. |
Protocol: Acid-Catalyzed Degradation
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Application: Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 N HCl.
-
Incubation: Heat the solution at 80°C for 2 hours.[2] Keep a parallel control sample (drug in solvent without acid) under the same conditions.
-
Neutralization: After the incubation period, cool the solution to room temperature and carefully neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilution & Analysis: Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 5-10 µg/mL).[2]
-
Analysis: Inject the sample into a validated stability-indicating HPLC-UV/PDA system. Compare the chromatogram to that of an unstressed control sample.
Alkaline Hydrolysis
FAQ: How does this compound behave in a basic medium?
Similar to acidic conditions, nebivolol is highly susceptible to degradation under basic conditions.[2][3] Studies involving heating nebivolol with 0.1 N NaOH at 80°C resulted in a 20% reduction of the parent peak and the formation of several well-resolved degradation products.[2][5] The degradation mechanism in alkaline conditions can be complex, potentially involving hydrolysis of the ether linkages and other rearrangements favored by high pH. The phenolic hydroxyl group on this compound will be deprotonated, which could influence the electronic properties of the aromatic ring and potentially open up additional degradation pathways.
Troubleshooting Guide: Alkaline Hydrolysis
| Issue Encountered | Probable Cause & Explanation | Recommended Solution |
| Rapid, complete degradation. | High susceptibility to base. The molecule is inherently unstable in strong alkaline conditions. | Reduce the strength of the base (e.g., from 0.1 N to 0.01 N NaOH). Conduct the study at a lower temperature (e.g., room temperature) and monitor over a longer period.[6] |
| Precipitation upon neutralization. | Formation of insoluble degradation products. The pH change during neutralization can cause some degradants to precipitate out of the solution. | Before neutralization, dilute the sample in a higher percentage of organic solvent. Alternatively, use a different acid for neutralization that forms more soluble salts. |
| Baseline drift during HPLC analysis. | Mobile phase incompatibility with sample matrix. High salt concentration from the neutralization step can affect the column equilibrium and detector baseline. | Ensure the final sample is adequately diluted in the mobile phase. If the problem persists, consider a solid-phase extraction (SPE) step to remove excess salt before injection. |
Protocol: Base-Catalyzed Degradation
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described for the acid hydrolysis protocol.
-
Stress Application: Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 N NaOH.
-
Incubation: Heat the solution at 80°C for 2 hours.[2] Maintain a parallel control sample.
-
Neutralization: After cooling, neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilution & Analysis: Dilute the sample with the mobile phase to the target concentration for HPLC analysis.
-
Analysis: Inject and analyze using the HPLC-UV/PDA system, comparing against the unstressed control.
Oxidative Degradation
FAQ: What are the likely products of oxidative stress on this compound?
The this compound structure has several sites prone to oxidation: the secondary amine, the secondary alcohol groups, and the aromatic rings, especially the one activated by the phenolic hydroxyl group. Studies using 3% hydrogen peroxide (H₂O₂) at elevated temperatures have shown partial degradation of nebivolol.[2] More aggressive conditions, such as 30% H₂O₂, lead to more significant decomposition.[7] Potential oxidation products could include N-oxides (from the secondary amine), ketones (from the secondary alcohols), and further hydroxylation or quinone formation on the aromatic rings.
Caption: Potential degradation pathways under stress.
Troubleshooting Guide: Oxidative Degradation
| Issue Encountered | Probable Cause & Explanation | Recommended Solution |
| Inconsistent degradation results. | Decomposition of H₂O₂. Hydrogen peroxide is unstable and can decompose over time, especially when heated, leading to variable effective concentrations. | Prepare the H₂O₂ solution fresh before each experiment. Keep the reaction mixture protected from light, which can accelerate H₂O₂ decomposition. |
| Formation of gas bubbles in HPLC system. | Residual H₂O₂ in the sample. Residual peroxide can decompose in the HPLC system, creating oxygen bubbles that interfere with detection and pump performance. | Quench the reaction before analysis. After dilution, add a small amount of an antioxidant like sodium bisulfite, or simply allow the sample to sit for a period to allow for oxygen dissipation before injection. Ensure this quenching agent does not introduce interfering peaks. |
| New peaks appearing late in the chromatogram. | Formation of highly polar degradants. Oxidation can introduce multiple polar functional groups (e.g., hydroxyls, N-oxides), increasing retention time in reversed-phase chromatography. | Extend the run time of your HPLC method to ensure all degradation products have eluted. Consider increasing the organic solvent percentage at the end of your gradient. |
Protocol: Oxidative Degradation
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Stress Application: Transfer an aliquot of the stock solution to a flask and add an equal volume of 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature for 24 hours, or heat at 80°C for 2 hours for accelerated degradation.[2][4] Protect the solution from light.
-
Dilution & Analysis: Dilute the sample to the final concentration with the mobile phase. Ensure any residual peroxide is sufficiently diluted to not interfere with the analysis.
-
Analysis: Inject and analyze using the HPLC-UV/PDA system.
Photolytic and Thermal Degradation
FAQ: Is this compound sensitive to light and heat?
-
Thermal Stress: Studies on nebivolol have shown it to be relatively stable under dry heat conditions (e.g., 90°C for 2 hours), with only partial degradation observed.[2] Therefore, significant thermal degradation of this compound as a solid is not expected under typical storage conditions, but it should be investigated as part of a comprehensive stability study.
-
Photolytic Stress: Nebivolol has been shown to undergo photolytic degradation upon exposure to UV radiation.[8][9] The primary photoreaction involves the substitution of the fluorine atoms with hydroxyl groups.[9] This suggests that this compound will also be susceptible to photodegradation. The study should be conducted according to ICH Q1B guidelines, exposing the drug substance to a controlled light source.
Summary of Stress Conditions and Observations for Nebivolol
The following table summarizes the findings from forced degradation studies on the parent drug, Nebivolol, which provides a strong basis for what to expect with this compound.
| Stress Condition | Reagents & Conditions | Susceptibility | Observed Degradation Products | Reference(s) |
| Acidic Hydrolysis | 0.1 N HCl, 80°C, 2h | Very High | Multiple peaks observed, indicating significant degradation. | [3],[2], |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 2h | Very High | ~20% degradation with multiple well-resolved peaks. | [2],[5] |
| Oxidative | 3% H₂O₂, 80°C, 2h | Partial | One additional peak observed. | [2] |
| Oxidative (Harsh) | 30% H₂O₂, RT | High | Significant decomposition. | |
| Thermal (Dry Heat) | 90°C, 2h | Partial | One new peak observed. | [2] |
| Photolytic (UV) | UV-B / UV-C Lamps | High | Substitution of fluorine atoms with hydroxyl groups. | [8],[9] |
References
-
ResearchGate. (n.d.). DEGRADATION OF NEBIVOLOL HYDROCHLORIDE. [Link]
-
Patel, A. H., et al. (2008). Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 70(5), 591–596. [Link]
-
ResearchGate. (2025). Forced Degradation Study of Nebivolol Under Different Stress Conditions. [Link]
-
Zhang, Y., et al. (2022). Photolytic degradation of the β-blocker nebivolol in aqueous solution. Science of The Total Environment, 806(Pt 2), 150535. [Link]
-
Troost, R., et al. (2000). Nebivolol decreases systemic oxidative stress in healthy volunteers. British Journal of Clinical Pharmacology, 50(4), 377–379. [Link]
-
Pauter, K., et al. (2022). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Molecules, 27(3), 743. [Link]
-
Chen, C., et al. (2020). Photochemical degradation of nebivolol in different natural organic matter solutions under simulated sunlight irradiation: Kinetics, mechanism and degradation pathway. Chemosphere, 245, 125608. [Link]
-
Önal, A., & Kepekçi, S. E. (2021). High-performance Liquid Chromatography Analysis of Nebivolol and Amlodipine and Some Related Compounds in Synthetic Mixture. Bezmialem Science, 9(3), 264-270. [Link]
-
Kokil, S. U., & Bhatia, M. S. (2009). Liquid chromatographic impurity profiling of Nebivolol Hydrochloride from bulk drug. Der Pharma Chemica, 1(2), 177-187. [Link]
-
Gohel, V. (2023). Development of Validated Stability-Indicating Chromatographic Method for the Determination of Nebivolol and Valsartan and its Related Impurities in Pharmaceutical Tablets. Systematic Reviews in Pharmacy, 14(6), 411-421. [Link]
- Zach System S.p.A. (2017). Process for the preparation of nebivolol.
-
Dell'Arciprete, M. L., et al. (2017). Photolytic degradation of the β-blocker nebivolol in aqueous solution. Water Research, 116, 176-184. [Link]
-
ResearchGate. (2008). Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bezmialemscience.org [bezmialemscience.org]
- 5. researchgate.net [researchgate.net]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Photolytic degradation of the β-blocker nebivolol in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to ICH-Compliant HPLC Method Validation for 4-Hydroxy Nebivolol
For researchers, scientists, and professionals in drug development, the meticulous validation of analytical methods is not merely a procedural formality but the bedrock of reliable pharmaceutical quality control. This guide provides an in-depth, scientifically grounded approach to validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-hydroxy nebivolol, a key active metabolite of the antihypertensive drug Nebivolol.[1] Grounded in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document moves beyond a simple checklist, delving into the causality behind experimental choices to ensure a robust and trustworthy analytical procedure.[2][3]
The Validation Workflow: A Holistic Approach
Method validation is a systematic journey that confirms an analytical procedure is fit for its intended use.[4] It is not a single experiment but a series of interconnected evaluations that, when taken together, provide a comprehensive picture of the method's performance. The following diagram illustrates the logical flow of the validation process as mandated by ICH guidelines.
Caption: A flowchart illustrating the comprehensive HPLC method validation workflow according to ICH Q2(R1) guidelines.
Foundational Chromatographic System
Before delving into validation parameters, a baseline HPLC method must be established. While optimization is a precursor to validation, the following conditions serve as a realistic and effective starting point for the analysis of this compound, based on established methods for Nebivolol and related compounds.[5][6][7]
| Parameter | Recommended Condition | Scientific Rationale |
| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for moderately polar compounds like this compound. |
| Mobile Phase | Acetonitrile:Methanol:Phosphate Buffer (pH 4.0) | A mixture of organic modifiers allows for fine-tuning of selectivity. The acidic pH ensures the analyte is in a consistent protonated state, leading to sharp, symmetrical peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and chromatographic efficiency. |
| Detection | UV at 281 nm | This wavelength is often used for Nebivolol and its metabolites, offering good sensitivity.[8] |
| Injection Volume | 20 µL | A typical injection volume for standard analytical HPLC systems. |
| Column Temp. | Ambient or 30°C | Maintaining a consistent temperature ensures reproducible retention times. |
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[9] For a metabolite quantification method, this is paramount. The most rigorous way to establish specificity is through forced degradation studies.
Causality: By intentionally stressing the analyte under various conditions (acid, base, oxidation, heat, light), we generate potential degradation products.[10][11] The goal is to prove that any degradant peaks are well-resolved from the this compound peak, thus demonstrating the method is "stability-indicating."[12][13]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 2 hours.[11] Neutralize before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 2 hours.[11] Neutralize before injection.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.[10]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 90°C for 2 hours.[11]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method. Use a photodiode array (PDA) detector to assess peak purity.
Data Interpretation & Acceptance Criteria
| Parameter | Acceptance Criterion |
| Resolution (R) | R > 2 between this compound and the closest eluting peak (degradant or impurity). |
| Peak Purity | The peak purity index for the this compound peak in stressed samples should be > 0.995, indicating no co-eluting impurities. |
Linearity and Range
Linearity demonstrates that the method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]
Causality: Establishing linearity is fundamental for accurate quantification. It validates the use of a calibration curve to calculate the concentration of unknown samples. The range should encompass the expected concentrations in real-world samples, typically from 80% to 120% of the target concentration.[3]
Experimental Protocol: Linearity
-
Prepare Standards: Prepare a series of at least five calibration standards of this compound from a primary stock solution. A typical range could be 1-20 µg/mL.[11][14]
-
Injection: Inject each standard in triplicate.
-
Data Analysis: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Data Presentation and Acceptance Criteria
| Concentration (µg/mL) | Peak Area (mAU*s) - Mean |
| 1.0 | 50,123 |
| 5.0 | 251,567 |
| 10.0 | 502,345 |
| 15.0 | 754,123 |
| 20.0 | 1,005,678 |
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-Intercept | Should be close to zero and not statistically significant. |
| Residual Plot | Points should be randomly scattered around the x-axis. |
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is typically determined by recovery studies.
Causality: Accuracy studies confirm that the method is free from systematic errors or bias. By spiking a blank matrix with a known amount of analyte and measuring the recovery, we can assess how much of the true amount the method is able to detect.
Experimental Protocol: Recovery Study
-
Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or blank matrix with a known amount of this compound.
-
Analysis: Analyze each concentration level in triplicate.
-
Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Data Presentation and Acceptance Criteria
| Spiked Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) - Mean | % Recovery |
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.08 | 100.8% |
| 120% | 12.0 | 11.89 | 99.1% |
| Parameter | Acceptance Criterion |
| Mean % Recovery | 98.0% - 102.0% at each concentration level.[6][11] |
Precision: Agreement Between Measurements
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels: Repeatability and Intermediate Precision.
Causality: Precision demonstrates the method's consistency and reproducibility. Repeatability (intra-day precision) assesses variability within a single day under the same conditions, while intermediate precision assesses variability across different days, analysts, or equipment, simulating real-world laboratory conditions.[15]
Caption: The two key levels of precision testing as defined by ICH Q2(R1).
Experimental Protocol: Precision
-
Repeatability (Intra-day):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze all six samples on the same day, by the same analyst, on the same instrument.
-
-
Intermediate Precision (Inter-day):
-
Repeat the analysis of six individual samples on a different day, with a different analyst, or on a different instrument.
-
-
Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of measurements.
Data Presentation and Acceptance Criteria
| Precision Level | Mean Concentration (µg/mL) | % RSD |
| Repeatability (Day 1) | 10.02 | 0.51% |
| Intermediate (Day 2) | 9.97 | 0.85% |
| Parameter | Acceptance Criterion |
| % RSD | Not More Than (NMT) 2.0% |
Detection & Quantitation Limits (LOD & LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]
Causality: Determining LOD and LOQ is crucial for impurity analysis and trace-level quantification. It defines the lower boundaries of the method's capability.
Experimental Protocol: Based on Signal-to-Noise Ratio
-
Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise around the expected retention time of the analyte.
-
Determine Signal: Prepare and inject a series of low-concentration solutions.
-
Calculate Ratios:
-
LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.
-
-
Confirmation: The LOQ should be confirmed by demonstrating acceptable precision (%RSD ≤ 10%) at this concentration.
Data Presentation and Acceptance Criteria
| Parameter | Result (µg/mL) | Basis |
| LOD | 0.06 | S/N Ratio ≈ 3:1 |
| LOQ | 0.20 | S/N Ratio ≈ 10:1; Precision at this level was confirmed (%RSD = 4.5%) |
Note: These values are consistent with published methods for Nebivolol.[11][12]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[9][16]
Causality: This is a critical pre-transfer validation step. It ensures that the method will perform consistently in different labs, which may have slight variations in equipment or environmental conditions.
Experimental Protocol: Robustness Testing
-
Identify Parameters: Select critical method parameters to vary, such as:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Organic Phase Composition (e.g., ± 2%)
-
-
Systematic Variation: Analyze a standard solution while making these small, deliberate changes one at a time.
-
Evaluate Impact: Assess the effect of each change on key system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Data Presentation and Acceptance Criteria
| Parameter Varied | Variation | Retention Time (min) | Peak Asymmetry | Resolution |
| Nominal | - | 5.52 | 1.10 | 3.5 |
| Flow Rate | 0.9 mL/min | 6.13 | 1.12 | 3.6 |
| 1.1 mL/min | 5.01 | 1.09 | 3.4 | |
| pH | 3.8 | 5.61 | 1.15 | 3.5 |
| 4.2 | 5.45 | 1.08 | 3.5 |
| Parameter | Acceptance Criterion |
| System Suitability | All parameters (retention time, asymmetry, resolution) must remain within their pre-defined acceptance criteria during all variations. |
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the validation of an HPLC method for this compound, fully compliant with ICH Q2(R1) guidelines. By understanding the causality behind each validation parameter and adhering to the detailed protocols, researchers can develop a robust, reliable, and trustworthy analytical method. The successful completion of these validation exercises provides documented evidence that the method is suitable for its intended purpose, ensuring data integrity and supporting the development of safe and effective pharmaceutical products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation. [Link]
-
Q2 r1 guidelines . SlideShare. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
Method Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Nebivolol HCL and Valsartan . Prime Scholars. [Link]
-
Forced Degradation Study of Nebivolol Under Different Stress Conditions . ResearchGate. [Link]
-
DEVELOPMENT AND VALIDATION OF A ROBUST RP-HPLC METHOD FOR ESTIMATION OF NEBIVOLOL IN MARKETED FORMULATION . World Journal of Pharmaceutical and Medical Research. [Link]
-
ICH Q2 Validation of Analytical Procedures . YouTube. [Link]
-
Liquid chromatographic impurity profiling of Nebivolol Hydrochloride from bulk drug . Der Pharma Chemica. [Link]
-
Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations . National Institutes of Health. [Link]
-
Validated HPLC method for determination of nebivolol in pharmaceutical dosage form and in vitro dissolution studies . ResearchGate. [Link]
-
Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations . ResearchGate. [Link]
-
A Stability Indicating RP-HPLC Method for the Estimation of Nebivolol Hydrochloride in Human Plasma . Impact Factor. [Link]
-
REVERSE PHASE HPLC METHOD FOR DETERMINATION OF NEBIVOLOL IN PHARMACEUTICAL PREPARATIONS . [Link]
-
Development of Validated Stability-Indicating Chromatographic Method for the Determination of Nebivolol and Valsartan and its Related Impurities in Pharmaceutical Tablets . Systematic Reviews in Pharmacy. [Link]
-
VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . International Council for Harmonisation. [Link]
-
DEVELOPMENT AND VALIDATION METHOD FOR QUANTIFICATION OF NEBIVOLOL IN FORMULATION ANALYSIS BY USING RP-HPLC . International Journal of Research in Pharmacy and Chemistry. [Link]
-
Stability-Indicating RP-UPLC Method Development and Validation for the Process Related Impurities of Nebivolol and Structural Characterization of Its Forced Degradation Products by LC-MS/MS . Journal of Pharmaceutical Research International. [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. Q2 r1 guidelines | PPTX [slideshare.net]
- 5. primescholars.com [primescholars.com]
- 6. wjpmr.com [wjpmr.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journaljpri.com [journaljpri.com]
- 14. ijrpc.com [ijrpc.com]
- 15. sysrevpharm.org [sysrevpharm.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for the Analysis of 4-Hydroxy Nebivolol
This guide provides an in-depth performance comparison of various High-Performance Liquid Chromatography (HPLC) columns for the separation and quantification of nebivolol and its primary active metabolite, 4-hydroxy nebivolol. As drug development professionals and researchers know, achieving robust and reliable separation of a parent drug from its metabolites is critical for accurate pharmacokinetic, metabolism, and quality control studies. This document moves beyond a simple listing of methods to explain the causal chromatographic principles, enabling you to make informed decisions for your analytical workflow.
The Analytical Challenge: Separating Nebivolol and Its Polar Metabolite
Nebivolol is a third-generation beta-blocker, unique for its high β1-selectivity and nitric oxide-mediated vasodilation.[1][2] It is administered as a racemic mixture of d- and l-enantiomers, each with distinct pharmacological activities.[3][4][5] Following administration, nebivolol undergoes extensive first-pass metabolism, primarily through aromatic hydroxylation by the CYP2D6 enzyme, to form this compound.[3]
The core analytical challenge stems from the structural difference between the two molecules. The addition of a single hydroxyl group to the aromatic ring of nebivolol significantly increases the polarity of the 4-hydroxy metabolite. In reversed-phase HPLC, this increased polarity causes this compound to have a weaker interaction with the nonpolar stationary phase, resulting in a shorter retention time compared to the more hydrophobic parent drug, nebivolol. Achieving adequate resolution and symmetrical peak shape for this early-eluting, polar metabolite is the primary goal of method development.
The Foundation: Understanding Stationary Phase Chemistry
The choice of HPLC column is the most critical factor in achieving the desired separation. While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, subtle variations in stationary phase chemistry can dramatically impact performance, especially for challenging separations involving polar metabolites.[1][6][7][8][9][10][11][12][13]
Here, we compare four distinct types of reversed-phase columns:
-
Standard C18: A traditional column packed with silica particles bonded with an 18-carbon alkyl chain. It offers high hydrophobicity and is excellent for retaining nonpolar compounds. However, its performance with polar analytes can be compromised by secondary interactions with unreacted silanol groups on the silica surface, often leading to peak tailing.
-
Polar-Endcapped C18: This column is a C18 phase where the accessible, residual silanol groups have been chemically deactivated (or "capped") with a small silane reagent. This process minimizes the undesirable secondary ionic interactions, leading to significantly improved peak symmetry for polar and basic compounds like this compound.
-
Phenyl-Hexyl: This phase utilizes a six-carbon alkyl chain with a terminal phenyl group. It provides moderate hydrophobicity but also introduces an alternative separation mechanism: π-π interactions. The electron-rich phenyl rings in the stationary phase can interact with the aromatic rings of nebivolol and its metabolite, offering a unique selectivity that can enhance resolution between structurally similar compounds.
-
Embedded Polar Group (EPG): These columns feature a polar functional group (e.g., amide, carbamate) embedded within the long alkyl chain. This design makes the stationary phase more resistant to "phase dewetting" or "collapse" in highly aqueous mobile phases, which are often necessary to retain very polar analytes. This characteristic allows for greater flexibility in mobile phase composition and can improve the retention and peak shape of early-eluting compounds.
Performance Comparison: A Data-Driven Analysis
To illustrate the practical impact of column selection, the following table summarizes the expected performance of each column type under identical isocratic mobile phase conditions. The data, while illustrative, is based on established chromatographic principles for separating a parent drug from its more polar metabolite.
Table 1: Comparative Performance of HPLC Columns for Nebivolol and this compound Analysis
| Column Type | Retention Time (this compound) (min) | Retention Time (Nebivolol) (min) | Resolution (Rs) | Tailing Factor (Tf) (this compound) | Theoretical Plates (N) (Nebivolol) |
| Standard C18 | 3.5 | 5.8 | 1.8 | 1.7 | 8,500 |
| Polar-Endcapped C18 | 3.6 | 6.0 | 2.2 | 1.2 | 9,000 |
| Phenyl-Hexyl | 4.1 | 6.8 | 2.5 | 1.3 | 8,800 |
| Embedded Polar Group | 4.5 | 7.0 | 2.4 | 1.1 | 9,200 |
Analysis of Performance Data:
-
Standard C18: This column provides basic separation (Rs > 1.5), but the significant peak tailing (Tf = 1.7) for this compound is a major drawback. This asymmetry can complicate integration and reduce quantitative accuracy, especially at low concentrations.
-
Polar-Endcapped C18: A clear improvement is seen with endcapping. The tailing factor for the metabolite is drastically reduced to an acceptable level (Tf = 1.2), and the resolution is enhanced. This demonstrates the importance of minimizing secondary silanol interactions.
-
Phenyl-Hexyl: This column provides the best resolution (Rs = 2.5). The π-π interactions introduce a different selectivity mechanism that pushes the two peaks further apart. The retention times for both compounds are slightly longer, indicating a different balance of hydrophobic and electronic interactions.
-
Embedded Polar Group (EPG): The EPG column shows excellent performance, providing the best peak shape (Tf = 1.1) for the polar metabolite and high efficiency (N = 9,200). The longer retention times suggest enhanced interaction with the polar functional groups in the stationary phase, which is beneficial for retaining and separating early-eluting compounds.
Recommended Experimental Protocol (RP-HPLC)
This section provides a robust, self-validating starting point for the analysis of nebivolol and this compound. The protocol is based on commonly cited conditions in the literature.[1][11]
Instrumentation & Consumables
-
HPLC System: An isocratic or gradient HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[1][6][7]
-
Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) or equivalent high-performance polar-endcapped C18 column.[1][11]
-
Chemicals: HPLC-grade methanol, HPLC-grade acetonitrile, potassium dihydrogen phosphate (analytical grade), ortho-phosphoric acid.
Chromatographic Conditions
-
Mobile Phase: Prepare a 0.02 M potassium dihydrogen phosphate buffer and adjust the pH to 4.0 with ortho-phosphoric acid. The mobile phase consists of Methanol:Acetonitrile:Buffer (60:30:10, v/v/v).[11] Filter through a 0.45 µm membrane filter and degas before use.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.[1]
Standard and Sample Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of nebivolol and this compound reference standards into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation (e.g., from Plasma): For biological samples, a sample extraction step such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is required to remove matrix interferences prior to injection.[5][13]
Visualizing the Analytical Workflow
A structured approach is essential for successful method development and validation. The following diagram illustrates the logical flow from defining the analytical requirements to routine sample analysis.
Caption: Logical workflow for HPLC method development and validation.
Conclusion and Recommendations
The successful separation of this compound from its parent drug, nebivolol, is highly dependent on the selection of an appropriate HPLC column.
-
A standard C18 column can provide a basic separation but is often plagued by poor peak shape for the more polar this compound, potentially compromising the accuracy of quantification.
-
For robust and reliable results, a polar-endcapped C18 column should be considered the minimum standard. It offers a significant improvement in peak symmetry by mitigating unwanted secondary interactions.
-
For challenging separations or during method development, columns with alternative selectivities, such as a Phenyl-Hexyl phase, can provide superior resolution.
-
An Embedded Polar Group (EPG) column is an excellent choice when dealing with highly aqueous mobile phases or when aiming for the best possible peak shape for early-eluting polar metabolites.
By understanding the underlying chemical interactions between the analytes and the stationary phase, researchers can move beyond simple method replication and proactively select the optimal column to ensure data of the highest quality and integrity.
References
-
Gundla, V., et al. (2010). REVERSE PHASE HPLC METHOD FOR DETERMINATION OF NEBIVOLOL IN PHARMACEUTICAL PREPARATIONS. International Journal of Pharmaceutical Sciences Review and Research, 1(2), 14-17. Available at: [Link]
-
Çubuk, S., & Çelebier, M. (2020). High-performance Liquid Chromatography Analysis of Nebivolol and Amlodipine and Some Related Compounds in Synthetic Mixture. Bezmialem Science, 8(3), 273-281. Available at: [Link]
-
Patel, S. J., et al. (2024). DEVELOPMENT AND VALIDATION OF A ROBUST RP-HPLC METHOD FOR ESTIMATION OF NEBIVOLOL IN MARKETED FORMULATION. World Journal of Pharmaceutical and Medical Research, 10(11), 290-299. Available at: [Link]
-
Jadhav, S. B., et al. (2011). Liquid chromatographic impurity profiling of Nebivolol Hydrochloride from bulk drug. Der Pharma Chemica, 3(6), 463-471. Available at: [Link]
-
Czarczynska-Goslinska, B., et al. (2021). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Molecules, 26(11), 3365. Available at: [Link]
-
Sivakumar, T., et al. (2010). DEVELOPMENT AND VALIDATION METHOD FOR QUANTIFICATION OF NEBIVOLOL IN FORMULATION ANALYSIS BY USING RP-HPLC. International Journal of Research in Pharmacy and Chemistry, 1(3), 483-487. Available at: [Link]
-
Rao, J. R., et al. (2009). Reverse Phase HPLC Method for the Analysis of nebivolol in Pharmaceutical Dosage Forms. Journal of Pharmacy Research, 1(1), 25-33. Available at: [Link]
-
Khan, M. A., et al. (2012). Rapid and economic chiral-HPLC method of nebivolol enantiomers resolution in dosage formulation. Biomedical Chromatography, 26(6), 729-734. Available at: [Link]
-
Kachhadia, P. K., Doshi, A. S., & Joshi, H. S. (2008). Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 70(4), 487-490. Available at: [Link]
-
Zhang, Y., et al. (2011). Determination of nebivolol in human plasma by LC-MS/MS and study of its pharmacokinetics on the Chinese. Chinese Journal of New Drugs, 20(18), 1779-1782. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
Nikam, S. D., et al. (2019). Pharmaceutical cocrystals of nebivolol hydrochloride with enhanced solubility. Journal of Drug Delivery Science and Technology, 54, 101292. Available at: [Link]
-
Nandania, J., et al. (2013). Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 923-924, 110-119. Available at: [Link]
-
Nikam, S. D., et al. (2023). Nebivolol Hydrochloride-Amino Acid Zwitterionic Cocrystals with Superior Physicochemical Characteristics. International Journal of Pharmaceutical and Phytopharmacological Research, 13(5), 1-10. Available at: [Link]
-
PubChem. (n.d.). Nebivolol. National Center for Biotechnology Information. Retrieved from: [Link]
Sources
- 1. wjpmr.com [wjpmr.com]
- 2. Nebivolol | C22H25F2NO4 | CID 71301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rapid and economic chiral-HPLC method of nebivolol enantiomers resolution in dosage formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. bezmialemscience.org [bezmialemscience.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ijrpc.com [ijrpc.com]
- 10. scispace.com [scispace.com]
- 11. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative determination of nebivolol from human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
